Journal Name:Rheologica Acta
Journal ISSN:0035-4511
IF:2.824
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/397
Year of Origin:0
Publisher:Springer Verlag
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Cadmium sulfide/graphitic carbon nitride heterostructure nanowire loading with a nickel hydroxide cocatalyst for highly efficient photocatalytic hydrogen production in water under visible light†
Rheologica Acta ( IF 2.824 ) Pub Date: 2016-01-19 , DOI: 10.1039/C6NR00160B
Photocatalytic hydrogen production from water in a noble-metal-free system has attracted much attention in recent years. Herein we report on the use of core/shell cadmium sulfide/graphitic carbon nitride (CdS/g-C3N4) heterojunction nanorods modified by nickel hydroxide (Ni(OH)2) as a highly efficient photocatalyst for visible light-driven hydrogen production from water. Due to efficient separation of the photoexcited charge carriers in the CdS/g-C3N4 core/shell nanorods and the synergistic effect of Ni(OH)2, the optimal hydrogen evolution rate over Ni(OH)2–CdS/g-C3N4 is 115.18 μmol h−1 mg−1 under visible light irradiation (λ > 420 nm), which is ∼26 times higher than the CdS/g-C3N4 nanorod composite without Ni(OH)2 and ∼7 times better than the 0.5 wt% Pt–CdS/g-C3N4 nanorod composite. The apparent quantum efficiency is ∼16.7% at an excitation of 450 nm. During photocatalysis, no degradation of Ni(OH)2 was observed based on the XPS data, indicating that it is a robust cocatalyst. Moreover, the present photocatalyst showed excellent photocatalytic stability for hydrogen production and the turnover number (TON) reached ∼24 600 over 90 hours.
Detail
Boron-passivated surface Fe(iv) defects in hematite for highly efficient water oxidation†
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-03-12 , DOI: 10.1039/C8NR01228H
Hematite is a good photocatalyst for solar water oxidation but its performance is highly limited by the strong electron–hole recombination. Surface defects as recombination centers were considered as one of the most important factors in determining the efficiency of hematite. However, the defects have never been clearly identified, which strongly limits the targeted modification. Here we report the identification of surface Fe(IV) defects in hematite by using synchrotron radiation based X-ray absorption spectroscopy. Moreover, the Fe(IV) defects can be effectively passivated by facile surface engineering with boron-termination, which can suppress the surface recombination and then significantly improve the performance. The B-passivated hematite thus shows a large cathodic shift (up to 100 mV) of the onset potential when compared to the pristine sample, and can be effectively coupled with Ti-treatment and Co–Pi co-catalyst to finally achieve a high photocurrent of 2.61 mA cm−2 at 1.23 V vs. RHE. The results may open up a new way by targeted surface engineering to effectively passivate the defects in hematite.
Detail
Borophene as an extremely high capacity electrode material for Li-ion and Na-ion batteries†
Rheologica Acta ( IF 2.824 ) Pub Date: 2016-07-26 , DOI: 10.1039/C6NR04186H
“Two-dimensional (2D) materials as electrodes” is believed to be the trend for future Li-ion and Na-ion battery technologies. Here, by using first-principles methods, we predict that the recently reported borophene (2D boron sheets) can serve as an ideal electrode material with high electrochemical performance for both Li-ion and Na-ion batteries. The calculations are performed on two experimentally stable borophene structures, namely β12 and χ3 structures. The optimized Li and Na adsorption sites are identified, and the host materials are found to maintain good electric conductivity before and after adsorption. Besides advantages including small diffusion barriers and low average open-circuit voltages, most remarkably, the storage capacity can be as high as 1984 mA h g−1 in β12 borophene and 1240 mA h g−1 in χ3 borophene for both Li and Na, which are several times higher than the commercial graphite electrode and are the highest among all the 2D materials discovered to date. Our results highly support that borophenes can be appealing anode materials for both Li-ion and Na-ion batteries with extremely high power density.
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Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-10-30 , DOI: 10.1039/C7NR05670B
Mn2+ ions were introduced as exciton couplers to enhance the quantum yield (QY) of type-II photoluminescence (PL) from CdS/ZnSe/ZnS quantum dots (QDs) with slow hot-exciton cooling and low radiative rate. Transient absorption spectroscopy verifies the faster bleach recovery and faster peak red-shifting at the charge-transfer state. And the transient PL peak of the QDs changes from blue-shifting to red-shifting due to Mn2+ doping. The QY of type-II PL can be enhanced from ∼35% to ∼60% by Mn2+ doping. As the energy-transfer-stations of hot excitons during rapid ET (∼100 ps), Mn2+ ions transform more excitons from hot to cold for emission. As the couplers of cold excitons during long thermal equilibrium (∼100 ns), Mn2+ ions further decrease exciton trapping by strong bidirectional coupling. This work provides a unique way of acquiring high QY of type-II PL, and highlights the general law of PL enhancement in Mn-doped QDs.
Detail
Carbohydrate-actuated nanofluidic diode: switchable current rectification in a nanopipette†
Rheologica Acta ( IF 2.824 ) Pub Date: 2013-08-02 , DOI: 10.1039/C3NR02105J
Nanofluidic structures share many properties with ligand-gated ion channels. However, actuating ion conductance in artificial systems is a challenge. We have designed a system that uses a carbohydrate-responsive polymer to modulate ion conductance in a quartz nanopipette. The cationic polymer, a poly(vinylpyridine) quaternized with benzylboronic acid groups, undergoes a transition from swollen to collapsed upon binding to monosaccharides. As a result, the current rectification in nanopipettes can be reversibly switched depending on the concentration of monosaccharides. Such molecular actuation of nanofluidic conductance may be used in novel sensors and drug delivery systems.
Detail
Carbon coating may expedite the fracture of carbon-coated silicon core–shell nanoparticles during lithiation†
Rheologica Acta ( IF 2.824 ) Pub Date: 2016-02-05 , DOI: 10.1039/C5NR08498A
Previous studies on silicon (Si) indicate that lithiation-induced fracture of crystalline Si nanoparticles can be greatly inhibited if their diameter is reduced to below a critical scale of around 150 nm. In this paper, in situ lithiation of individual carbon-coated Si nanoparticles (Si@C NPs) is conducted which shows that Si@C NPs will fracture during lithiation even though their diameter is much smaller than 150 nm, implying a deleterious effect of the carbon coating on the integrity of the Si@C NPs during lithiation. To shed light on this effect, finite element analysis is carried out which reveals that the carbon coating, if fractured during lithiation, will induce cracks terminating at the C/Si interface. Such cracks, upon further lithiation, can immediately propagate into the Si core due to the elevated driving force caused by material inhomogeneity between the coating and core. To prevent the fracture of the carbon coating so as to protect the Si core, a design guideline is proposed by controlling the ratio between the diameter of Si core and the thickness of carbon coating. The results in this paper should be of practical value to the design and application of Si-based core–shell structured anode materials for lithium ion batteries.
Detail
Carbon dots for lysosome targeting and imaging of lysosomal pH and Cys/Hcy in living cells†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-06-12 , DOI: 10.1039/D0NR02083D
The abnormal concentrations of both biothiols and pH in lysosomes are seriously related to many major diseases, such as Parkinson's and Alzheimer's diseases. Up to now, there are few reports that clearly illustrate the relationship between lysosomal pH and biothiols via fluorescence assay. Herein, novel carbon dots (Scy-CDs) are prepared with good water dispersibility and excellent photostability, and a large Stokes shift of 106 nm is exhibited under an excitation wavelength of 450 nm. The remarkable pH-dependent behavior of Scy-CDs is presented with the fluorescence quenching based on the donor-excited photoinduced electron transfer (d-PET) process. The pKa value is 5.30, which is in good agreement with the range of the normal and abnormal lysosomal pH. Upon the addition of cysteine (Cys) or homocysteine (Hcy), the d-PET process is effectively inhibited with fluorescence recovery totally. The significant co-localization of Scy-CDs with Lyso-Tracker Deep Red in HEp-2 cells and the Pearson correlation coefficient 0.88 strongly suggest that the Scy-CDs can target lysosomal pH and Cys/Hcy in living cells.
Detail
Carbon dots with tunable dual emissions: from the mechanism to the specific imaging of endoplasmic reticulum polarity†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-03-04 , DOI: 10.1039/C9NR10982J
Regulating the fluorescence of carbon dots (CDs) is important but highly challenging. Here, carbon dots with tunable dual emissions were facilely fabricated via modulating the polymerization and carbonization processes of o-phenylenediamine (OPD) with lysine (Lys) as the co-precursor and modulator, respectively. The self-polymerization/carbonization of the OPD molecules contributed to the blue/green emission of the OPD-derived CDs. The introduction of Lys in the CD fabrication process efficiently suppressed the carbonization of the OPD polymer chains and enhanced the self-polymerization of the OPD molecules. Meanwhile, the formed OPD-Lys co-polymer chains endowed the final CD product with a new green emission center. The dual-emissive CDs were distinctly sensitive to polarity fluctuations, providing a ratiometric fluorescence response towards solution polarity. Due to their specific distribution in the endoplasmic reticulum (ER), the as-prepared dual-emissive CDs successfully distinguished the polarity variations in ER under stress, which offers a new approach for the early diagnosis of cell injury.
Detail
Carbon nanocage-based nanozyme as an endogenous H2O2-activated oxygenerator for real-time bimodal imaging and enhanced phototherapy of esophageal cancer†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-10-12 , DOI: 10.1039/D0NR05945E
Intelligent phototherapy by theranostic nanosystems that can be activated by a tumor microenvironment has high sensitivity and specificity. However, hypoxia and low drug accumulation in tumors greatly limit its clinical application. Herein, we have designed a cage-like carbon-manganese nanozyme, which effectively relieves tumor hypoxia and delivers numerous photosensitizers (PSs) to the tumor site, for real-time imaging and enhanced phototherapy of esophageal cancer. Specifically, bovine serum albumin (BSA) was used as a template and reducing agent for preparing a BSA-MnO2 nanozyme; then a BSA-MnO2/IR820@OCNC (BMIOC) nanosystem was successfully synthesized by crosslinking BSA-MnO2 on the surface of IR820-loaded carboxylated carbon nanocages (OCNCs). Abundant PSs were successfully delivered to tumor sites via hollow OCNCs, and the final loading rate of IR820 reached 42.8%. The intratumor BMIOC nanosystem can be initiated by a tumor microenvironment to switch on its magnetic resonance (MR) imaging signal, and photothermal therapy (PTT) and photodynamic therapy (PDT) functions. Notably, the BSA-MnO2 nanozyme, with intrinsic catalase (CAT)-like activity, catalyzed endogenous H2O2 for oxygen generation to overcome tumor hypoxia and enhance PDT, thereby leading to more efficient therapeutic effects in combination with OCNC-elevated PTT. In addition, the H2O2-activated and acid-enhanced properties enable our nanosystem to be specific to tumors, protecting normal tissues from damage. By integrating a high drug loading capacity, a hypoxia regulation function, an enlarged phototherapy effect, and bimodal imaging into a nanozyme-mediated nanoreactor, this work realizes a “one for all” system and represents promising clinical translation for efficient esophageal cancer theranostics.
Detail
Carbon nano-dots as a fluorescent and colorimetric dual-readout probe for the detection of arginine and Cu2+ and its logic gate operation†
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-08-03 , DOI: 10.1039/C7NR02336G
A new visual fluorescent probe based on carbon nano-dots (CNDs) has been facilely synthesized via one step microwave-assisted pyrolysis and utilized for sequential detection of arginine (Arg) and Cu2+ by fluorescent and colorimetric dual-readout assay. The fluorescence of CNDs can be effectively quenched by Arg, and recovered upon addition of Cu2+ due to the competitive binding of Arg and Cu2+ that leads Arg to escape from the surface of CNDs. The probe displayed high sensitivity and selectivity toward Arg and Cu2+ over other analytes with a low detection limit of 0.26 μM and 0.17 μM, respectively. Meanwhile, the CNDs can also give dual responsive signals of a visible color change (yellow–pink–light yellow). According to this phenomenon, an “AND” logic gate based on the novel CNDs has been constructed. More importantly, the probe was also extended to cellular imaging. The proposed method was simple with ease of operation, which demonstrated great potential in bio-sensing, disease diagnosis or environmental monitoring.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MECHANICS 力学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.30 69 Science Citation Index Science Citation Index Expanded Not
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